![molecular formula C12H11NO2S B3148404 N-(4-methoxyphenyl)thiophene-3-carboxamide CAS No. 64419-15-4](/img/structure/B3148404.png)
N-(4-methoxyphenyl)thiophene-3-carboxamide
Overview
Description
“N-(4-methoxyphenyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.286 . This compound is also known as Thiophene-2-carboxamide, N-(4-methoxyphenyl)- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxamide group and a methoxyphenyl group . The compound’s structure can also be represented as a 2D Mol file .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, a related study discusses the chemical reactivity of cyanoacetamide derivatives, which are similar to carboxamide derivatives . The study mentions that these compounds can participate in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.283±0.06 g/cm3 and a predicted boiling point of 293.8±20.0 °C . The melting point is reported to be between 163-165 °C .Scientific Research Applications
Antibacterial and Antifungal Activities
N-(4-methoxyphenyl)thiophene-3-carboxamide derivatives demonstrate significant antibacterial and antifungal properties. This is evident in compounds like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which have shown activity against various bacterial and fungal strains (Vasu et al., 2005).
Mass Spectrometry and Molecular Ion Formation
The compound plays a significant role in mass spectrometry. Studies have revealed the formation of phenol radical ions from molecular ions of this compound, which become abundant in metastable energy window reactions (Ceraul et al., 1995).
Anti-Proliferative and Tumor Cell Selectivity
This compound derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity. These compounds inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, with a significant degree of selectivity (Thomas et al., 2017).
Synthesis and Structural Studies
The synthesis and structural characteristics of thiophene-3-carboxamide derivatives have been extensively studied. These studies provide insights into the molecular configurations and potential for chemical modifications to enhance biological activity (Gulea et al., 2019).
Cytotoxicity and Antimicrobial Activity
Some this compound derivatives exhibit cytotoxicity against cancer cell lines, offering potential for anticancer drug development. Additionally, antimicrobial activities of these compounds have been confirmed, showing effectiveness against various microorganisms (Hassan et al., 2014).
Future Directions
Thiophene and its substituted derivatives, including “N-(4-methoxyphenyl)thiophene-3-carboxamide”, have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-(4-methoxyphenyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-11-4-2-10(3-5-11)13-12(14)9-6-7-16-8-9/h2-8H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWPRWHLVBVLPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268076 | |
Record name | N-(4-Methoxyphenyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64419-15-4 | |
Record name | N-(4-Methoxyphenyl)-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64419-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxyphenyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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